
N-araquidonoil dihidroxipropilamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-arachidonoyl amino acids, including compounds related to N-arachidonoyl dihydroxypropylamine, involves enzymatic and non-enzymatic pathways. For example, N-arachidonoyl dopamine is biosynthesized through an enzyme-mediated conjugation of arachidonic acid with dopamine, highlighting the potential for similar synthetic mechanisms for related compounds (Hu et al., 2009). Additionally, the presence of N-arachidonoyl amino acids in tissues suggests a biological synthesis route, with enzymes like cytochrome c catalyzing the formation of such compounds from arachidonoyl CoA and specific amino acids (McCue et al., 2009).
Molecular Structure Analysis
Structural analysis of N-arachidonoyl amino acids reveals a diversity of functional groups and configurations, contributing to their biological activity. The molecular structure, characterized by arachidonic acid linked to amino acids or serine, plays a critical role in their interaction with receptors and enzymes. These structures are essential for their biological functions and interactions within the endocannabinoid system and related signaling pathways.
Chemical Reactions and Properties
N-arachidonoyl amino acids participate in various chemical reactions, including enzymatic transformations that produce bioactive metabolites. For instance, the metabolism of arachidonic acid by lipoxygenase leads to the formation of dihydroxy acids, indicating a potential pathway for the formation and modification of N-arachidonoyl dihydroxypropylamine and related compounds (Maas et al., 1982).
Aplicaciones Científicas De Investigación
Arachidonoyl Serinol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of endocannabinoid-like molecules and their interactions with receptors.
Biology: It is investigated for its role in modulating calcium channels and its effects on neuronal activity.
Industry: It may have applications in the development of new pharmaceuticals targeting the endocannabinoid system.
Mecanismo De Acción
Arachidonoyl Serinol exerts its effects by interacting with various molecular targets and pathways. It has been shown to activate N-type calcium channels in sympathetic neurons, leading to an increase in calcium current . Unlike traditional endocannabinoids, Arachidonoyl Serinol does not act through CB1 or CB2 receptors but may interact with a novel G-protein-coupled receptor . This unique mechanism of action makes it a valuable tool for studying the endocannabinoid system and its physiological effects.
Similar Compounds:
2-Arachidonoylglycerol (2-AG): A natural endocannabinoid ligand for the CB1 receptor.
N-Arachidonoyl Ethanolamine (Anandamide): Another well-known endocannabinoid that acts as an agonist at CB1 and CB2 receptors.
Comparison:
Uniqueness: Arachidonoyl Serinol is unique in its weak agonistic activity at CB1 receptors and its ability to activate calcium channels independently of traditional cannabinoid receptors. This sets it apart from 2-Arachidonoylglycerol and Anandamide, which primarily act through CB1 and CB2 receptors.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-arachidonoyl dihydroxypropylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the cannabinoid receptor 1 (CB1 receptor), influencing its activity .
Cellular Effects
N-arachidonoyl dihydroxypropylamine has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to play a role in pain sensitivity and sleep disruption .
Molecular Mechanism
At the molecular level, N-arachidonoyl dihydroxypropylamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to decrease CB1 receptor activity in the thalamic reticular nucleus (TRN) after chronic sleep disruption (CSD) .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of N-arachidonoyl dihydroxypropylamine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of N-arachidonoyl dihydroxypropylamine vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-arachidonoyl dihydroxypropylamine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of N-arachidonoyl dihydroxypropylamine and any effects on its activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arachidonoyl Serinol can be synthesized through the reaction of arachidonic acid with serinol (2-amino-1,3-propanediol). The reaction typically involves the formation of an amide bond between the carboxyl group of arachidonic acid and the amino group of serinol. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods: While specific industrial production methods for Arachidonoyl Serinol are not well-documented, the general approach would involve large-scale synthesis using the aforementioned coupling reaction. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions: Arachidonoyl Serinol can undergo various chemical reactions, including:
Oxidation: The double bonds in the arachidonoyl chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The hydroxyl groups in the serinol moiety can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for reduction reactions.
Substitution: Acid chlorides or anhydrides can be used for esterification, while alkyl halides can be used for etherification.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Esters, ethers.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-arachidonoyl dihydroxypropylamine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Arachidonic acid", "Ethanolamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Acetic anhydride" ], "Reaction": [ "Step 1: Arachidonic acid is reacted with ethanolamine in the presence of hydrochloric acid and sodium borohydride to form N-arachidonoyl ethanolamine.", "Step 2: N-arachidonoyl ethanolamine is then reacted with sodium hydroxide and methanol to form N-arachidonoyl methylaminoethanol.", "Step 3: N-arachidonoyl methylaminoethanol is then reacted with acetic anhydride to form N-arachidonoyl dihydroxypropylamine.", "Step 4: The final product is purified using a solvent extraction method with chloroform." ] } | |
Número CAS |
183718-70-9 |
Fórmula molecular |
C23H39NO3 |
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)24-22(20-25)21-26/h6-7,9-10,12-13,15-16,22,25-26H,2-5,8,11,14,17-21H2,1H3,(H,24,27) |
Clave InChI |
QHELXIATGZYOIB-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(CO)CO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO |
Apariencia |
Assay:≥98%A solution in ethanol |
Descripción física |
Solid |
Sinónimos |
N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



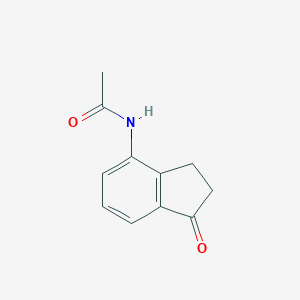


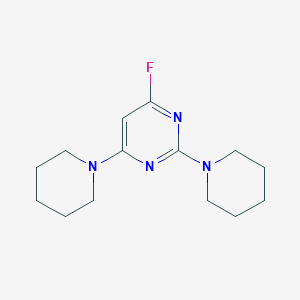



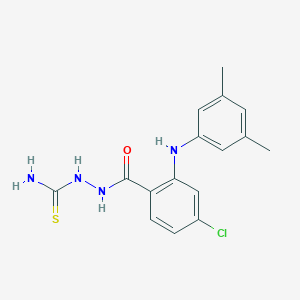
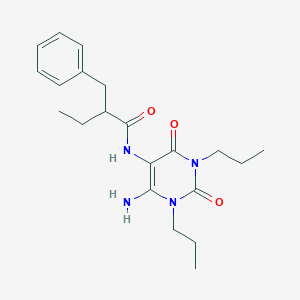


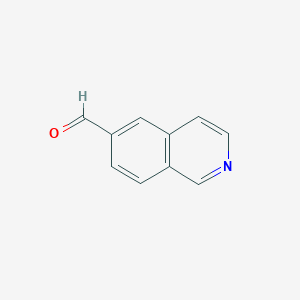

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)